![molecular formula C25H29NOSi B14218993 4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine CAS No. 821806-71-7](/img/structure/B14218993.png)
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring attached to a silyl group with diphenylmethyl and methylphenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine typically involves multiple steps, starting with the preparation of the silyl group. One common method is the reaction of diphenylmethylchlorosilane with a methylphenylsilane under controlled conditions to form the silyl intermediate. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Wissenschaftliche Forschungsanwendungen
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine involves its interaction with specific molecular targets. The silyl group can form stable bonds with various substrates, facilitating catalytic processes. Additionally, the morpholine ring can interact with biological molecules, potentially influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmethylchlorosilane: A precursor in the synthesis of the target compound.
Methylphenylsilane: Another precursor used in the synthesis.
Morpholine: The core structure of the compound.
Uniqueness
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine is unique due to its combination of a silyl group with diphenylmethyl and methylphenyl substituents, along with a morpholine ring
Eigenschaften
CAS-Nummer |
821806-71-7 |
|---|---|
Molekularformel |
C25H29NOSi |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
benzhydryl-methyl-(morpholin-4-ylmethyl)-phenylsilane |
InChI |
InChI=1S/C25H29NOSi/c1-28(24-15-9-4-10-16-24,21-26-17-19-27-20-18-26)25(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,25H,17-21H2,1H3 |
InChI-Schlüssel |
GMETXRYDCSUTPE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CN1CCOCC1)(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
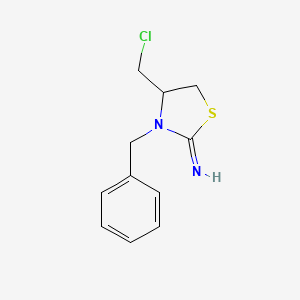

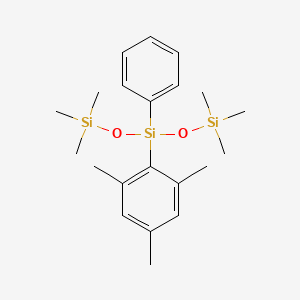
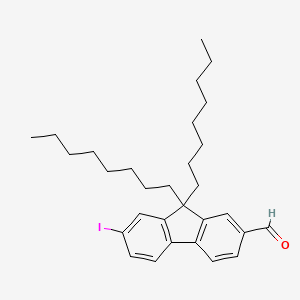

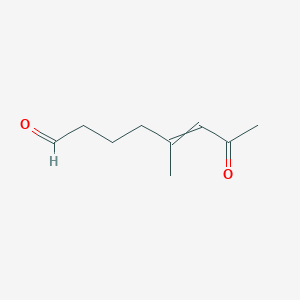
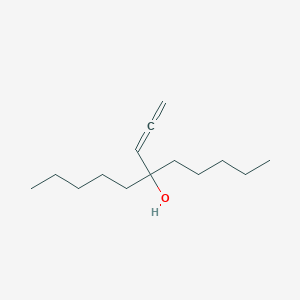
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)
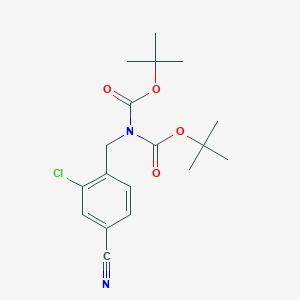

![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
